N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide

Description

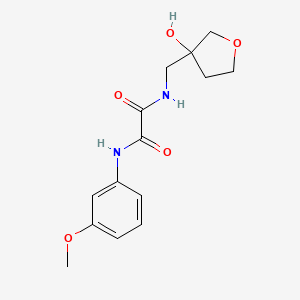

N1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N2-(carbamoyl)oxalamide) backbone. Its structure features a 3-hydroxytetrahydrofuran-3-ylmethyl substituent at the N1 position and a 3-methoxyphenyl group at the N2 position (Figure 1). The hydroxytetrahydrofuran moiety introduces a polar, oxygen-rich heterocyclic ring, which may enhance solubility and influence metabolic stability.

Properties

IUPAC Name |

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-(3-methoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-20-11-4-2-3-10(7-11)16-13(18)12(17)15-8-14(19)5-6-21-9-14/h2-4,7,19H,5-6,8-9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDHPOKAVPXVGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCOC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide typically involves the following steps:

Formation of the Tetrahydrofuran Ring: The starting material, 3-hydroxytetrahydrofuran, can be synthesized through the reduction of 3-hydroxy-2-tetrahydrofuranone using a reducing agent such as sodium borohydride.

Oxalamide Formation: The oxalamide group is introduced by reacting the tetrahydrofuran derivative with oxalyl chloride in the presence of a base like triethylamine. This reaction forms the oxalamide linkage.

Final Coupling: The final step involves coupling the oxalamide intermediate with 3-methoxyaniline under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or an aldehyde.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxotetrahydrofuran derivatives.

Reduction: Formation of N1-((3-aminotetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that the compound may interact with specific enzymes or receptors, influencing various signaling pathways.

Case Study: Anticancer Activity

Studies have investigated the compound's ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that the compound could induce apoptosis in certain cancer cell lines by modulating apoptotic pathways through caspase activation.

Biochemistry

The compound's unique structure allows it to serve as a valuable tool in biochemical research. Its ability to form hydrogen bonds and engage in π-π stacking interactions can facilitate binding with biomolecules.

Case Study: Enzyme Inhibition

Research has documented the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. For example, it was found to inhibit the activity of certain proteases, impacting protein degradation processes.

Materials Science

In materials science, this compound can be used as a precursor for developing novel polymers or composites due to its reactive functional groups.

Case Study: Polymer Synthesis

Research has explored the synthesis of biodegradable polymers incorporating this compound into their structure. These polymers exhibit enhanced mechanical properties and biodegradability compared to traditional plastics.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with molecular targets within biological systems. Further studies are required to fully elucidate the mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The hydroxyl group in the tetrahydrofuran ring and the methoxy group on the phenyl ring can form hydrogen bonds with target molecules, facilitating binding and subsequent biological effects. The oxalamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Features

Oxalamides exhibit diverse bioactivities depending on substituent groups. Key structural comparisons include:

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations :

- The target compound’s hydroxytetrahydrofuran group is unique among the analogs, offering a rigid, oxygenated environment distinct from thiazole (e.g., compound 8) or pyridine (e.g., S336) heterocycles.

- The meta-methoxy configuration on the phenyl ring contrasts with para-substituted methoxy groups in compounds like 28, which may alter steric and electronic interactions in receptor binding.

Key Observations :

- Yields for oxalamides vary widely (37–64%), likely due to steric hindrance or isomer formation (e.g., compound 10 in is a 1:1 isomer mixture) .

- The target compound’s hydroxytetrahydrofuran group may necessitate specialized purification techniques, similar to the THF-based recrystallization methods used for isoindoline-dione derivatives ().

Structure-Activity Relationship (SAR) Trends

- Electron-Donating Groups : Methoxy and hydroxy substituents (e.g., compound 28, S336) enhance solubility and hydrogen bonding .

- Heterocyclic Moieties : Thiazole (compound 8) and tetrahydrofuran rings influence conformational flexibility and target selectivity .

- Halogenation : Chloro or fluoro groups (e.g., compounds 28, 115) improve lipophilicity and membrane permeability .

Biological Activity

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: CHNO

- Molecular Weight: 294.30 g/mol

- CAS Number: 2034294-28-3

The compound features a hydroxytetrahydrofuran moiety, which is significant for its biological interactions, and a methoxyphenyl group that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring is synthesized from 3,4-dibromo-1-methoxybutane through cyclization and hydrolysis.

- Introduction of Hydroxyl Group: Selective oxidation introduces the hydroxyl group.

- Attachment of Methoxyphenyl Group: This is achieved via nucleophilic substitution using a methoxyphenyl halide.

- Formation of Oxalamide Linkage: The final step involves reacting the intermediate with oxalyl chloride to form the oxalamide.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Protein Interaction: The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity.

- Cellular Pathways: It may influence various cellular processes by altering enzyme functions or receptor activities, leading to changes in biochemical pathways .

Biological Activities

Research has indicated several potential biological activities for this compound:

- Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown promise in inhibiting cancer cell growth through modulation of cell cycle regulators.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.0 | Apoptosis induction |

| Study B | MCF7 | 20.5 | Cell cycle arrest |

- Antimicrobial Activity: There is ongoing investigation into the antimicrobial properties of this compound, with some analogs demonstrating effectiveness against bacterial strains.

Case Studies

-

Case Study on Anticancer Properties:

A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent. -

Mechanistic Study:

Another research effort focused on elucidating the mechanism by which this compound affects cellular pathways involved in apoptosis. The study found that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors, confirming its role in promoting programmed cell death in cancer cells .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(3-methoxyphenyl)oxalamide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves:

Intermediate Preparation : Reacting 3-hydroxytetrahydrofuran-3-yl methanol with oxalyl chloride to form the oxalamide core.

Coupling : Introducing the 3-methoxyphenyl group via nucleophilic substitution or amidation.

Key optimization strategies include:

- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .

- Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, 60–120 mesh) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, DMSO-d6) identifies key signals: δ 3.75 (s, OCH3), δ 4.20–4.50 (m, tetrahydrofuran protons), δ 7.30–7.60 (m, aromatic protons). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and ether (δ 55–60 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS ([M+H]+ expected m/z ~363.15) validates molecular weight .

- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (C=O) confirm functional groups .

Q. How do the hydroxyl and methoxy groups influence the compound’s reactivity in aqueous vs. non-polar environments?

- Methodological Answer :

- Hydroxyl Group : Participates in hydrogen bonding, increasing solubility in polar solvents (e.g., logP ~1.2 in water). Reacts with acylating agents (e.g., acetic anhydride) under basic conditions .

- Methoxy Group : Enhances electron-donating effects on the aromatic ring, directing electrophilic substitution to the para position. Stability in non-polar solvents (e.g., logP ~2.8 in hexane) .

Advanced Research Questions

Q. What experimental and computational approaches are suitable for studying its interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM) .

- Molecular Docking : Use AutoDock Vina with the target’s crystal structure (PDB ID) to predict binding poses. Validate with MM/GBSA free energy calculations .

- Enzyme Assays : Measure IC50 in vitro (e.g., fluorescence-based protease inhibition assays) .

Q. How can contradictions in reported bioactivity data (e.g., varying IC50 values) be resolved?

- Methodological Answer :

- Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) across studies .

- Dose-Response Curves : Use 8–12 concentration points in triplicate to calculate robust IC50 values.

- Orthogonal Validation : Cross-check with alternative assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize its stability under physiological conditions for in vivo studies?

- Methodological Answer :

- Prodrug Design : Mask the hydroxyl group as an ester (e.g., acetyl) to enhance plasma stability. Hydrolyze enzymatically post-administration .

- Formulation : Use PEGylated nanoparticles (50–100 nm diameter) to improve solubility and half-life. Characterize via dynamic light scattering (DLS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.